4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymeric, etc.) and its role or use in scientific research or industry.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes identifying the reactants and products, the type of reaction (e.g., substitution, addition, elimination), and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.Safety And Hazards
This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It may also include safety precautions for handling and storage.
Future Directions
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properties
IUPAC Name |
4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O6S/c1-15-24-21(18(13-33)12-29-15)11-22-26(38-24)31-25(17-4-3-5-20(10-17)37-2)32-27(22)39-14-23(34)30-19-8-6-16(7-9-19)28(35)36/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34)(H,35,36) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVMTSWMELRVKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC=C(C=C5)C(=O)O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid |
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